

Spectroscopic Profile of Methanone, di-2-thienyl-: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methanone, di-2-thienyl-

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for **Methanone, di-2-thienyl-**, a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Methanone, di-2-thienyl-, with the chemical formula $C_9H_6OS_2$ and a molecular weight of 194.28 g/mol, is a symmetrical ketone featuring two thiophene rings attached to a central carbonyl group.^{[1][2][3]} Its unique structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and mass spectrometry for **Methanone, di-2-thienyl-**.

Table 1: 1H NMR Spectroscopic Data (400 MHz, $CDCl_3$)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|-------------|--------------------------|------------|
| 7.84 | dd | 2H | 3.9, 1.1 | H-5, H-5' |
| 7.70 | dd | 2H | 5.0, 1.1 | H-3, H-3' |
| 7.18 | dd | 2H | 5.0, 3.9 | H-4, H-4' |

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 181.9 | C=O |
| 143.7 | C-2, C-2' |
| 135.5 | C-5, C-5' |
| 134.8 | C-3, C-3' |
| 128.4 | C-4, C-4' |

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm^{-1}) | Description of Vibration |
|---------------------------------|--------------------------|
| 1635 | C=O stretch (carbonyl) |
| 1413 | Thiophene ring stretch |
| 1282 | C-H in-plane bend |
| 854 | C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Putative Fragment |
|-----|------------------------|--|
| 194 | 100 | [M] ⁺ (Molecular Ion) |
| 111 | 85 | [C ₄ H ₃ SCO] ⁺ |
| 83 | 20 | [C ₄ H ₃ S] ⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **Methanone, di-2-thienyl-** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2 seconds are used. Due to the lower natural abundance of the ¹³C isotope, several hundred to a few thousand scans are typically accumulated to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of finely ground **Methanone, di-2-thienyl-** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet press is recorded and automatically subtracted from the sample spectrum.

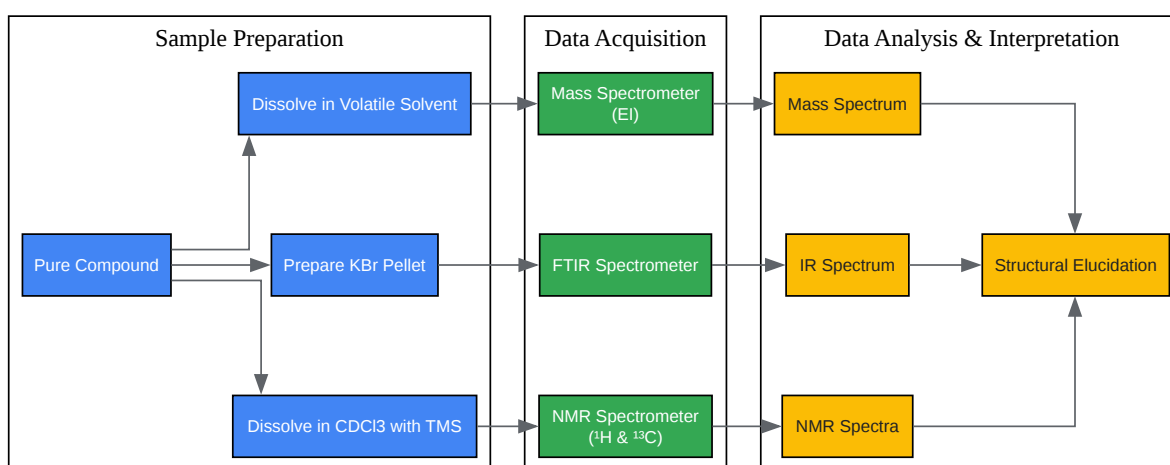
Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of **Methanone, di-2-thienyl-** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

Data Acquisition: The mass spectrum is acquired using a quadrupole or time-of-flight (TOF) mass analyzer. The instrument is scanned over a mass-to-charge (m/z) range of 50 to 300 amu to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **Methanone, di-2-thienyl-** can be visualized as a series of sequential steps, from sample preparation to data analysis and interpretation.



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